molecular formula C12H19ClN2O2 B6462032 2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride CAS No. 2549047-48-3

2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride

Cat. No.: B6462032
CAS No.: 2549047-48-3
M. Wt: 258.74 g/mol
InChI Key: KZNXJIDHLSTHLA-UHFFFAOYSA-N
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Description

2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with a methoxy group and a piperidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxypyridine and 4-piperidinemethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Steps: The 2-methoxypyridine is first deprotonated to form a nucleophile, which then reacts with 4-piperidinemethanol to form the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The piperidinylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A simpler analog with a single methoxy group on the pyridine ring.

    4-Methoxypyridine: Another analog with the methoxy group at a different position on the pyridine ring.

    2,6-Dimethoxypyridine: A compound with two methoxy groups on the pyridine ring.

Uniqueness

2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride is unique due to the presence of both a methoxy group and a piperidinylmethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-6-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-15-11-3-2-4-12(14-11)16-9-10-5-7-13-8-6-10;/h2-4,10,13H,5-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNXJIDHLSTHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)OCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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